

A Comprehensive Spectroscopic Guide to N-tert-Butyl-3-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: **N-tert-Butyl-3-methylpyridine-2-carboxamide**

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Abstract

N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a substituted picolinamide derivative with applications in synthetic chemistry, serving as a key reactant in the preparation of advanced chemical entities such as dual protein kinase inhibitors[1]. The unambiguous confirmation of its molecular structure is paramount for ensuring the validity of subsequent experimental outcomes. This technical guide provides a detailed analysis of the essential spectroscopic data required for the structural elucidation and quality control of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind spectral features. This document is intended for researchers, chemists, and quality assurance professionals who require a foundational understanding and a practical reference for the characterization of this molecule.

Molecular Structure and Functional Group Analysis

N-tert-Butyl-3-methylpyridine-2-carboxamide possesses a molecular formula of $C_{11}H_{16}N_2O$ and a molecular weight of 192.26 g/mol [2]. The molecule's architecture is built upon a pyridine-2-carboxamide core, featuring two key substituents: a methyl group at the 3-position of the pyridine ring and a bulky tert-butyl group attached to the amide nitrogen.

The primary functional groups that define its chemical and spectral properties are:

- Aromatic Pyridine Ring: A heteroaromatic system that governs the chemical shifts in the downfield region of the NMR spectrum.
- Secondary Amide: The $-\text{C}(=\text{O})\text{NH}-$ linkage is a critical feature, giving rise to characteristic signals in both NMR and IR spectroscopy.
- Tert-Butyl Group: A sterically demanding alkyl group that produces a highly characteristic singlet in ^1H NMR due to the magnetic equivalence of its nine protons.
- Methyl Group: An electron-donating group on the pyridine ring that influences the electronic environment of the aromatic system.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of **N-tert-Butyl-3-methylpyridine-2-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ^1H and ^{13}C NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within the structure.

Experimental Protocol: NMR Analysis

A robust protocol for acquiring high-quality NMR data is essential for accurate interpretation.

- Sample Preparation: Dissolve 5-10 mg of **N-tert-Butyl-3-methylpyridine-2-carboxamide** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). CDCl_3 is often preferred for its volatility, but DMSO-d_6 can be advantageous for observing exchangeable protons like the amide N-H.
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic region[3].

- Data Acquisition: Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature, typically 298 K.

^1H NMR Spectroscopy: Data and Interpretation

The ^1H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Signal Label	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H6	~8.4	dd	1H	Pyridine C6-H
H4	~7.6	dd	1H	Pyridine C4-H
H5	~7.2	dd	1H	Pyridine C5-H
NH	~7.9	br s	1H	Amide N-H
3-CH ₃	~2.5	s	3H	Pyridine C3-CH ₃
t-Bu	~1.5	s	9H	-C(CH ₃) ₃

Expert Interpretation:

- Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring (H4, H5, H6) are expected to appear as distinct signals. H6, being adjacent to the ring nitrogen, will be the most deshielded. H4 and H5 will exhibit coupling to each other (ortho-coupling, $J \approx 7\text{-}8$ Hz) and to H6 (meta- and para-coupling, $J \approx 1\text{-}2$ Hz), resulting in doublet of doublets (dd) multiplicities for all three aromatic protons.
- Amide Proton (δ ~7.9 ppm): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent ^{14}N nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
- Aliphatic Region (δ 1.0-3.0 ppm): This region is characterized by two sharp singlets. The signal around δ 2.5 ppm corresponds to the three protons of the methyl group at the C3

position. The most upfield signal, a strong singlet integrating to nine protons around δ 1.5 ppm, is the unambiguous signature of the magnetically equivalent methyl groups of the tert-butyl substituent.

Caption: Key ^1H NMR environments and expected couplings.

^{13}C NMR Spectroscopy: Data and Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Predicted δ (ppm)	Assignment
~168	Amide Carbonyl (C=O)
~158	Pyridine C2
~148	Pyridine C6
~138	Pyridine C4
~133	Pyridine C3
~122	Pyridine C5
~51	t-Butyl Quaternary C
~29	t-Butyl CH_3
~20	Pyridine C3- CH_3

Expert Interpretation:

- Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is typically found in this downfield region, clearly distinguished from the aromatic carbons.
- Pyridine Carbons (δ 120-160 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the carboxamide group (C2) and the carbon adjacent to the

nitrogen (C6) are the most deshielded. The signal for C3, bearing the methyl group, will also be in this region.

- Aliphatic Carbons (δ 20-55 ppm): Three signals are expected in the upfield region. The quaternary carbon of the tert-butyl group appears around δ 51 ppm. The three equivalent methyl carbons of the tert-butyl group give a strong signal near δ 29 ppm, while the carbon of the 3-methyl group appears around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

- Method: The spectrum can be obtained from a solid sample prepared as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm^{-1} .

Table 3: Key IR Absorption Bands and Assignments

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3350	N-H Stretch	Secondary Amide
3100-3000	C-H Stretch	Aromatic (Pyridine)
2970-2860	C-H Stretch	Aliphatic (t-Bu, Me)
~1670	C=O Stretch (Amide I)	Secondary Amide
~1590, ~1470	C=C, C=N Stretch	Pyridine Ring
~1540	N-H Bend (Amide II)	Secondary Amide
~1365	C-H Bend	t-Butyl (Umbrella)

Expert Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.

- A moderately sharp peak around 3350 cm^{-1} is characteristic of the N-H stretching vibration of the secondary amide.
- A very strong, sharp absorption around 1670 cm^{-1} is the Amide I band, corresponding to the C=O stretching vibration. This is one of the most prominent peaks in the spectrum.
- The Amide II band, resulting from N-H bending, is expected near 1540 cm^{-1} .
- Multiple peaks in the $2860\text{-}2970\text{ cm}^{-1}$ region confirm the presence of aliphatic C-H bonds from the tert-butyl and methyl groups. A characteristic absorption near 1365 cm^{-1} is indicative of the tert-butyl group[4].
- Absorptions for the pyridine ring's C=C and C=N stretching vibrations appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and crucial information about the molecule's fragmentation pattern.

Experimental Protocol: MS Analysis

- Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass, allowing for molecular formula confirmation.

Table 4: Predicted High-Resolution MS Data

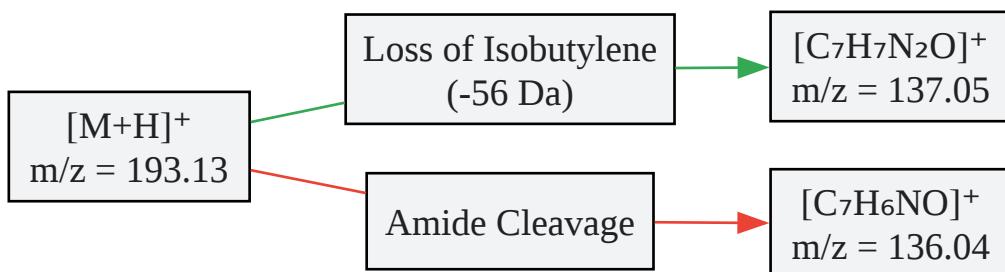
Ion	Calculated Exact Mass	Observed m/z
$[M]^+$	192.1263	-
$[M+H]^+$	193.1335	~193.13
$[M+Na]^+$	215.1155	~215.12

(Data derived from PubChem predictions)[\[5\]](#)

Expert Interpretation & Fragmentation Pathway: The primary goal is to observe the protonated molecular ion, $[M+H]^+$, at $m/z \approx 193.13$. The high-resolution mass should match the calculated exact mass for $C_{11}H_{17}N_2O^+$ (193.1335), confirming the elemental composition.

Under conditions that induce fragmentation (e.g., tandem MS/MS), a primary cleavage event is the loss of the stable tert-butyl carbocation or isobutylene.

- Pathway A: Loss of isobutylene (56 Da) from the $[M+H]^+$ ion, leading to a fragment at $m/z \approx 137$.
- Pathway B: Cleavage of the amide C-N bond, potentially leading to a fragment corresponding to the 3-methylpicolinyl cation at $m/z \approx 136$.



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Caption: Plausible ESI-MS/MS fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile

The structural identity of **N-tert-Butyl-3-methylpyridine-2-carboxamide** is unequivocally confirmed by the collective evidence from NMR, IR, and MS analyses. The 1H NMR spectrum

validates the presence and connectivity of all proton environments, most notably the distinct aromatic signals and the characteristic singlets for the methyl and tert-butyl groups. The ^{13}C NMR spectrum confirms the carbon skeleton, including the critical amide carbonyl. IR spectroscopy provides definitive proof of the key functional groups, particularly the secondary amide linkage. Finally, high-resolution mass spectrometry anchors the analysis by confirming the elemental composition and molecular weight. The congruence across these orthogonal techniques provides a robust, self-validating system for the positive identification and quality assessment of this important chemical building block.

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